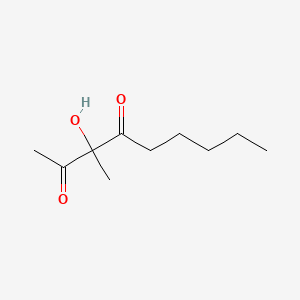

3-Hydroxy-3-methyl-2,4-nonanedione

Description

3-Hydroxy-3-methyl-2,4-nonanedione is a hydroxy diketone that has been identified as a key contributor to the flavor profiles of various food products. nih.govacs.org Its study offers insights into the intricate chemical transformations that occur during food processing and storage, particularly those involving oxidation and degradation of fatty acids.

Alpha-hydroxy-β-diketones are organic compounds characterized by a hydroxyl group on the carbon atom adjacent to a dicarbonyl moiety. This structural arrangement imparts specific chemical reactivity and sensory characteristics. The synthesis and reactions of α-hydroxy ketones and β-diketones are of significant interest in organic chemistry for creating complex molecules and understanding reaction mechanisms. organic-chemistry.orgnih.govorganic-chemistry.orgijpras.comnih.gov this compound, with its hydroxyl group at the C-3 position and ketone groups at C-2 and C-4, is a prime example of this class, contributing to research in flavor science and synthetic chemistry. researchgate.net

The initial identification of this compound is intrinsically linked to the study of its precursor, 3-methyl-2,4-nonanedione.

In 2003, a study investigating the effects of photooxidation on the prominent aroma compound 3-methyl-2,4-nonanedione led to the first-time identification of this compound. nih.govresearchgate.net This research demonstrated that when exposed to light, 3-methyl-2,4-nonanedione undergoes oxidation, with this compound being the main oxidation product. nih.gov This discovery was significant as it highlighted a pathway for the formation of new flavor compounds under light-induced conditions, a phenomenon relevant to the storage of many food products.

The formation of this compound is also closely tied to the degradation of furan (B31954) fatty acids. acs.org Furan fatty acids, found in various plant and marine oils, can degrade to form 3-methyl-2,4-nonanedione. researchgate.netresearchgate.net This β-diketone then serves as a direct precursor to this compound through photooxidation. researchgate.netresearchgate.net This pathway is particularly relevant in understanding the development of off-flavors in products like soybean oil when exposed to light, where furan fatty acid degradation leads to the formation of these diketones. researchgate.net

The significance of this compound in research spans both chemical and biological fields. In the chemical domain, its identification and synthesis are important for flavor and fragrance chemistry. acs.org For instance, it has been identified as a key flavor compound in green tea, where it enhances the sweet, creamy aroma and mouthfeel. acs.org In the biological domain, its formation pathway from furan fatty acid degradation is relevant to food science and the study of lipid oxidation in various food matrices, including wine and vegetable oils. researchgate.netresearchgate.net

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₃ | nih.gov |

| IUPAC Name | 3-hydroxy-3-methylnonane-2,4-dione | nih.gov |

| Molar Mass | 186.25 g/mol | nih.gov |

| CAS Number | 544409-58-7 | nih.gov |

Precursor Compound: 3-Methyl-2,4-nonanedione

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | sigmaaldrich.comnih.gov |

| IUPAC Name | 3-methylnonane-2,4-dione | nih.gov |

| Molar Mass | 170.25 g/mol | sigmaaldrich.com |

| CAS Number | 113486-29-6 | sigmaaldrich.comfoodb.ca |

| Class | Beta-diketone | nih.govfoodb.ca |

| Organoleptic Properties | Fatty, green, vegetable, burnt, caramel, fruity | sigmaaldrich.comfoodb.ca |

| Found In | Fats and oils, green tea, red tea, herbal tea, black tea, spirits | foodb.canih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3-methylnonane-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-4-5-6-7-9(12)10(3,13)8(2)11/h13H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAGDIOTWITDPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C(C)(C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544409-58-7 | |

| Record name | 3-Hydroxy-3-methyl-2,4-nonanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0544409587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-hydroxy-3-methylnonane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-3-METHYL-2,4-NONANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR08256859 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Enantiomeric Control of 3 Hydroxy 3 Methyl 2,4 Nonanedione

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods leverage the high selectivity of enzymes to catalyze key steps in a synthetic pathway, offering a powerful strategy for producing enantiomerically pure compounds under mild reaction conditions.

Stereoselective Production using Biocatalysts (e.g., Acetylacetoin Synthase, Acetylacetoin Reductase)

A notable enzymatic approach involves the sequential use of two enzymes from Bacillus licheniformis: acetylacetoin synthase (AAS) and acetylacetoin reductase (AAR). This dual-enzyme system allows for the synthesis of specific enantiomers of 3-hydroxy-3-methylnonane-2,4-dione. molaid.com

The process begins with the homo-coupling of an α-diketone, catalyzed by acetylacetoin synthase. This thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme facilitates the formation of a carbon-carbon bond, creating the initial diketone structure. Although direct synthesis of the target nonanedione via this method is not explicitly detailed in available literature, the principle has been demonstrated with analogous substrates. For instance, AAS catalyzes the condensation of α-diketones to form α-alkyl-α-hydroxy-β-diketones. molaid.com

Following the synthase-catalyzed reaction, the resulting intermediate can be stereoselectively reduced by acetylacetoin reductase (AAR) to yield the desired (3R)- or (3S)-enantiomer of the final product. The choice of reductase and its specific stereopreference are crucial for controlling the final configuration of the chiral center.

Table 1: Biocatalysts in the Synthesis of Chiral β-Hydroxy Diketones

| Enzyme | Role | Substrate Class | Product | Stereochemical Outcome |

|---|---|---|---|---|

| Acetylacetoin Synthase (AAS) | C-C bond formation | α-Diketones | α-Alkyl-α-hydroxy-β-diketone | Enantioselective |

Enzymatic Stereoselective Reduction of Related Carbonyl Compounds

The stereoselective reduction of a prochiral carbonyl group is a cornerstone of enzymatic synthesis for obtaining chiral alcohols. This strategy is applicable to the synthesis of 3-hydroxy-3-methyl-2,4-nonanedione by reducing the corresponding trione (B1666649), 3-methyl-2,4-nonanetrione. The hydroxyl group at the C3 position can be introduced by the selective reduction of the central ketone group.

Various alcohol dehydrogenases (ADHs) and other ketoreductases (KREDs) are capable of reducing ketones with high enantioselectivity. The selection of the biocatalyst (either as a whole-cell system or an isolated enzyme) and the reaction conditions are critical for achieving high enantiomeric excess (ee). This approach is widely used for producing chiral β-hydroxy esters and ketones, which are valuable building blocks in organic synthesis. nih.gov

Classical Organic Synthetic Routes

Traditional organic chemistry provides robust methods for the construction of β-hydroxy carbonyl systems, with the Aldol (B89426) reaction being a primary tool.

Aldol Reaction-Based Strategies for β-Hydroxy Carbonyl Systems

The Aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl moiety. wikipedia.orgmasterorganicchemistry.com The synthesis of this compound can be envisioned through a crossed Aldol reaction. This involves the reaction of an enolate, generated from a ketone, with an aldehyde or another ketone. youtube.com

A plausible pathway involves the deprotonation of 2,4-nonanedione (B1583849) at the C3 position to form a resonance-stabilized enolate. This nucleophilic enolate can then attack a suitable electrophile. However, to introduce the 3-methyl and 3-hydroxy groups, a more strategic approach is required. One potential strategy involves the reaction of the enolate of 2-pentanone with methyl pyruvate, followed by oxidation state adjustments. A more direct route could be the Aldol addition of the enolate of 2,4-nonanedione to a formaldehyde (B43269) equivalent, followed by methylation, or the reaction of an appropriate enolate with a specific diketone precursor.

A described mechanism involves the deprotonation of 3-methyl-2,4-pentanedione (B1204033) to form an enolate, which then attacks formaldehyde to yield a β-hydroxy ketone intermediate. This core structure can then be elongated through subsequent reactions to form the nonanedione backbone.

Strategic Substrate Selection for this compound Synthesis

The success of any synthetic route hinges on the careful selection of starting materials. The choice of substrates dictates the final carbon skeleton and the position of functional groups.

For an Aldol reaction-based synthesis , the precursors must be chosen to assemble the C10 backbone and incorporate the necessary oxygen functionalities. A retrosynthetic analysis suggests that the molecule can be disconnected at the C2-C3 or C4-C5 bond.

Table 2: Potential Substrates for Aldol-Based Synthesis

| Enolate Precursor | Electrophilic Partner | Resulting Bond Formation | Key Challenge |

|---|---|---|---|

| Enolate of 2,4-Nonanedione | Formaldehyde equivalent | C3-C(CH₂OH) | Requires subsequent methylation at C3. |

| Enolate of 2-Pentanone | Methyl 2,3-dioxobutanoate | C2-C3 of pentanone attacks C2 of dioxo-butanoate | Control of regioselectivity and subsequent reduction/methylation. |

For a chemo-enzymatic route , the key substrate is the α-diketone precursor for the acetylacetoin synthase-catalyzed step. To obtain the desired nonanedione structure, a specific asymmetric α-diketone would be necessary, which presents its own synthetic challenge.

Diastereoselective Synthesis and Separation Strategies

The target molecule, this compound, possesses a single stereocenter at the C3 position. Therefore, it exists as a pair of enantiomers ((3R) and (3S)) rather than diastereomers. The challenge lies in enantioselective synthesis—the selective production of one enantiomer over the other.

The chemo-enzymatic approaches described in section 2.1 are inherently enantioselective. The chirality of the enzyme's active site dictates the facial selectivity of the reaction, leading to a product with high enantiomeric excess. For instance, dynamic kinetic resolution (DKR) is a powerful chemo-enzymatic tool used for β-hydroxyketones. nih.gov This process combines in-situ enzymatic resolution with the racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. nih.gov

If a classical synthetic route like the Aldol reaction is used without chiral control, it will produce a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, known as chiral resolution, would then be necessary. This can be achieved by:

Chromatographic methods: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Classical resolution: Derivatizing the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by standard techniques like crystallization or chromatography, followed by the removal of the chiral auxiliary.

However, modern synthetic chemistry prioritizes enantioselective synthesis to avoid the often inefficient and costly step of resolution.

Chemical Reactivity and Transformation Mechanisms of 3 Hydroxy 3 Methyl 2,4 Nonanedione

Oxidation Reactions and Product Characterization

The tertiary hydroxyl group in 3-Hydroxy-3-methyl-2,4-nonanedione is susceptible to oxidation, leading to the formation of a triketone. The efficiency and selectivity of this transformation are highly dependent on the choice of oxidizing agent and the reaction conditions employed.

The oxidation of the tertiary alcohol in this compound converts the hydroxyl group into a carbonyl group. This transformation is a key step in the synthesis of multi-keto compounds. A systematic investigation into the oxidation of β-hydroxyketones to β-diketones has shown that o-Iodoxybenzoic acid (IBX) is a particularly effective and mild reagent for this purpose, often resulting in high to quantitative yields. acs.orgorganic-chemistry.org The reaction is operationally simple and can be performed on both small and large scales. acs.orgoregonstate.edu The use of IBX is considered superior to other common oxidants like those used in Swern or Dess-Martin periodinane (DMP) oxidations for this class of compounds, as it minimizes side reactions and simplifies purification. acs.orgoregonstate.edu

Other traditional oxidizing agents can also be employed. For instance, chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄) under acidic conditions are capable of oxidizing the hydroxyl group. However, careful control of the reaction conditions, such as maintaining a low temperature (e.g., 0–5°C) and using stoichiometric amounts of the oxidant, is crucial to prevent over-oxidation or cleavage of the carbon-carbon bonds.

The successful oxidation of the hydroxyl group in this compound directly yields a multi-keto derivative, specifically 3-methyl-2,4,5-nonanetrione . This product contains three carbonyl groups, significantly altering the electronic and steric properties of the molecule compared to its precursor. The presence of the β-dicarbonyl moiety in the starting material is retained, and a new ketone is formed at the C5 position.

The general reaction can be summarized as follows: this compound → 3-methyl-2,4,5-nonanetrione

The table below compares various oxidizing agents for the conversion of β-hydroxyketones to β-diketones, which is analogous to the formation of the trione (B1666649) from this compound.

| Oxidizing Agent | Typical Conditions | Yield | Notes |

| o-Iodoxybenzoic acid (IBX) | EtOAc, 77°C | Near-quantitative | High-yielding, clean reaction, and easy workup. acs.orgoregonstate.edu |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, NaHCO₃, rt | Moderate | An alternative, but can be less efficient than IBX. acs.orgoregonstate.edu |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78°C | Low to Moderate | Can result in lower yields for this substrate class. acs.orgoregonstate.edu |

| Potassium Permanganate (KMnO₄) | Acidic conditions, 0–5°C | Variable | Requires careful control to prevent over-oxidation. |

| Chromium Trioxide (CrO₃) | Acidic conditions, 0–5°C | Variable | Requires careful control to prevent over-oxidation. |

Reduction Reactions and Product Characterization

The two ketone groups in this compound can be reduced to the corresponding secondary alcohols. The choice of reducing agent and the reaction strategy can influence the selectivity and stereochemical outcome of the reduction.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of the ketone functionalities. NaBH₄ is a milder reagent that is often used in alcoholic solvents like methanol (B129727) at low temperatures (e.g., 0°C) and is known to preferentially reduce ketones in the presence of less reactive functional groups. LiAlH₄ is a more powerful reducing agent and is typically used in ethereal solvents, leading to the reduction of both ketone groups to form 3-methylnonane-2,3,4-triol .

The general reduction can be represented as: this compound → 3-methylnonane-2,3,4-triol

The reduction of the two prochiral ketone centers in this compound can lead to the formation of multiple stereoisomers of the resulting triol. The stereochemical course of the reduction is of significant interest, particularly in the context of natural product synthesis where precise control of stereocenters is paramount.

For β-hydroxyketones, highly diastereoselective reductions can be achieved through substrate-directed reactions. These methods often involve the formation of a cyclic intermediate that biases the delivery of the hydride reagent to one face of the carbonyl group. Two notable examples are the Narasaka-Prasad and Evans-Saksena reductions, which afford 1,3-syn and 1,3-anti diols, respectively.

In the Narasaka-Prasad reduction , a chelating agent, such as a dialkylboron alkoxide (e.g., Bu₂BOMe), is used to form a six-membered ring intermediate with the β-hydroxyketone. youtube.com This chelation locks the conformation of the molecule, and subsequent delivery of a hydride (e.g., from NaBH₄) occurs from the less sterically hindered face, leading preferentially to the 1,3-syn-diol . youtube.com

Conversely, the Evans-Saksena reduction employs a different set of reagents, typically a trialkylsilane and a Lewis acid, or more classically, a borohydride reagent like tetramethylammonium (B1211777) triacetoxyborohydride. youtube.com This method facilitates an intramolecular hydride delivery, which proceeds through a chair-like transition state to favor the formation of the 1,3-anti-diol . youtube.com

The application of these methods to this compound would allow for the selective synthesis of specific diastereomers of 3-methylnonane-2,3,4-triol.

| Reduction Method | Reagents | Predominant Product Stereochemistry |

| Narasaka-Prasad Reduction | 1. Bu₂BOMe2. NaBH₄ | syn-diol |

| Evans-Saksena Reduction | Me₄NBH(OAc)₃, MeCN, AcOH | anti-diol |

Nucleophilic Substitution Reactions at the Hydroxyl Group

The tertiary hydroxyl group of this compound can undergo nucleophilic substitution reactions, typically under acidic conditions where the hydroxyl group is protonated to form a good leaving group (water). The tertiary nature of the carbocation intermediate that would be formed favors an Sₙ1-type mechanism.

A key example of this reactivity is halogenation. Treatment with reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom, yielding 3-Chloro-3-methyl-2,4-nonanedione . This halogenated product can serve as a valuable precursor for further synthetic transformations, such as in Grignard reactions. Other nucleophiles, such as amines, can also participate in substitution reactions at this position. evitachem.com

Photochemical and Oxidative Degradation Pathways

The stability and transformation of this compound are significantly influenced by photochemical and oxidative processes. These pathways are crucial in various contexts, including the development of flavor profiles in food and beverages. The formation of this hydroxy diketone is often a result of the degradation of other organic molecules, and it can participate in further degradation reactions.

Mechanisms of Formation from Precursor Compounds (e.g., 3-Methyl-2,4-nonanedione)

This compound is a primary product of the photooxidation of its precursor, 3-methyl-2,4-nonanedione (MND). nih.govresearchgate.net This transformation is an important pathway observed in various food systems, contributing to changes in aroma and flavor.

In model experiments investigating the behavior of MND under photooxidative conditions, this compound was identified as the main oxidation product. nih.govresearchgate.net This reaction is not only a laboratory curiosity but also has real-world implications, such as in the photo-oxidation of MND in grapes during ripening, which may explain the presence of this hydroxy ketone in musts. researchgate.net

Besides the principal product, the photooxidation of 3-methyl-2,4-nonanedione also yields other smaller, well-known aroma compounds.

Table 1: Products Identified from the Photooxidation of 3-Methyl-2,4-nonanedione

| Precursor Compound | Major Oxidation Product | Other Identified Products |

|---|---|---|

| 3-Methyl-2,4-nonanedione | This compound | 2,3-Butanedione, 2,3-Octanedione, Acetic acid, Caproic acid |

This table summarizes the compounds formed during the photooxidation of 3-methyl-2,4-nonanedione as identified in model experiments. nih.govresearchgate.net

Role in Degradation Processes of Furan (B31954) Fatty Acids

This compound is a known degradation product of furan fatty acids. This connection is particularly relevant in the context of food chemistry, where the degradation of furan fatty acids can lead to the formation of various flavor and off-flavor compounds.

Furan fatty acids, which can be present in vegetable oils like soybean oil, are susceptible to degradation under photooxidative conditions. researchgate.netnih.gov The degradation pathway is thought to proceed through the formation of 3-methyl-2,4-nonanedione (MND) as a key intermediate. nih.gov Subsequent photooxidation of MND, as described in the previous section, then leads to the formation of this compound.

This compound has been identified for the first time in light-exposed soybean oil and is considered one of the compounds responsible for odor reversion, a phenomenon where refined oils develop undesirable flavors. nih.gov The presence of furan fatty acids in the oil is linked to the generation of MND, which then contributes to the development of off-odors. nih.gov While MND itself is a potent aroma compound, its further oxidation to this compound is a part of the complex cascade of reactions that alter the sensory properties of the oil. researchgate.netnih.gov This degradation pathway has also been noted in other contexts, such as in aged wines.

Advanced Spectroscopic Analysis and Structural Elucidation of 3 Hydroxy 3 Methyl 2,4 Nonanedione

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The structure of 3-Hydroxy-3-methyl-2,4-nonanedione has been proposed based on its vapor phase infrared (GC-IR) spectrum. researchgate.net The analysis of its IR spectrum reveals key absorptions that confirm its functional groups. A significant band is observed at 3478 cm⁻¹ , which is attributed to the O-H stretching vibration of the tertiary hydroxyl group.

Notably, the expected frequency for a free (non-hydrogen-bonded) tertiary alcohol is typically around 3615 cm⁻¹. The observed lower frequency and broadening of this peak provide strong evidence that the hydroxyl group is involved in intramolecular hydrogen bonding with one of the adjacent carbonyl (C=O) groups. This interaction is a key structural feature of the molecule. The presence of strong carbonyl absorption bands in the 1660–1770 cm⁻¹ region further confirms the diketone structure.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Significance |

|---|---|---|---|

| 3478 | Tertiary Alcohol (O-H) | Stretch | Indicates intramolecular hydrogen bonding to a carbonyl group. |

| ~1715 | Ketone (C=O) | Stretch | Confirms the presence of saturated aliphatic ketone groups. |

Data derived from analyses of β-hydroxy ketones and related diketones. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise three-dimensional structure of organic molecules, including the relative stereochemistry of chiral centers.

For acyclic α-alkyl-β-hydroxy carbonyl compounds like this compound, ¹H NMR spectroscopy provides a convenient and powerful method for determining the relative configuration (syn vs. anti) of its stereocenters. nih.gov An empirical method has been established based on the chemical shift of the carbinol proton (the hydrogen attached to the carbon bearing the hydroxyl group). nih.gov

When a mixture of the syn and anti diastereomers is analyzed by ¹H NMR, the chemical shifts of their respective carbinol protons are distinct. nih.gov This difference allows for a straightforward assignment of the relative configuration.

The downfield carbinol hydrogen signal corresponds to the syn stereoisomer .

The upfield carbinol hydrogen signal corresponds to the anti stereoisomer .

This observable trend is attributed to steric interactions. The carbinol hydrogen in the anti isomer experiences greater steric hindrance, leading to increased shielding and a shift to a higher field (upfield). Conversely, the carbinol hydrogen in the syn isomer is less sterically hindered, resulting in less shielding and a downfield chemical shift. nih.gov This method allows for the simple and direct assignment of relative stereochemistry by inspection of the ¹H NMR spectrum. nih.gov

Table 3: ¹H NMR Rule for Relative Configuration of Acyclic α-Alkyl-β-hydroxy Carbonyls

| Stereoisomer | Carbinol Proton (H-C-OH) Chemical Shift | Reason |

|---|---|---|

| syn | Downfield | Less steric hindrance, resulting in deshielding. |

| anti | Upfield | Greater steric hindrance, resulting in shielding. |

This table outlines the established empirical rule for assigning relative stereochemistry in this class of compounds. nih.gov

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon framework of an organic molecule. In the analysis of this compound, the ¹³C NMR spectrum provides definitive information on the number of distinct carbon environments and the electronic nature of each carbon atom.

The structure of this compound contains ten carbon atoms. Due to molecular asymmetry, all ten carbons are chemically non-equivalent, and thus, ten distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shift (δ) of each signal is indicative of the local electronic environment, with carbonyl carbons appearing far downfield (typically 190-220 ppm) due to significant deshielding. The carbon atom bearing the hydroxyl group (a quaternary carbinol carbon) is also shifted downfield, though to a lesser extent than the carbonyls. Carbons of the alkyl chain appear in the upfield region of the spectrum.

The elucidation of the carbon skeleton is achieved by assigning each resonance to a specific carbon atom in the molecule. While experimentally determined spectra provide precise chemical shifts, a detailed analysis based on established chemical shift ranges allows for a confident, illustrative assignment. The carbonyl carbons (C2 and C4) are expected to have the largest chemical shifts. The quaternary carbon C3, bonded to both an oxygen and two carbonyl groups, would appear significantly downfield compared to typical aliphatic carbons. The methyl groups (C1 and the C3-methyl) will have distinct signals, with the C1 methyl appearing further upfield. The carbons of the pentyl group (C5 through C9) will show characteristic shifts for a linear alkyl chain.

Illustrative ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift Range (δ, ppm) | Multiplicity (Proton-Coupled) |

| C1 | 20-30 | Quartet (q) |

| C2 | 205-215 | Singlet (s) |

| C3 | 70-85 | Singlet (s) |

| C3-CH₃ | 25-35 | Quartet (q) |

| C4 | 208-218 | Singlet (s) |

| C5 | 35-45 | Triplet (t) |

| C6 | 20-30 | Triplet (t) |

| C7 | 20-30 | Triplet (t) |

| C8 | 20-30 | Triplet (t) |

| C9 | 10-15 | Quartet (q) |

Note: The chemical shifts are illustrative and based on typical values for the respective functional groups. The multiplicity refers to the splitting pattern that would be observed in a proton-coupled spectrum, arising from the number of attached protons (n+1 rule).

Chiral Chromatography-Mass Spectrometry for Enantiomeric Purity Assessment

This compound possesses a stereocenter at the C3 position, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. nih.gov Differentiating and quantifying these enantiomers is crucial, and this is achieved through chiral chromatography coupled with mass spectrometry (MS). Gas chromatography (GC) is particularly well-suited for this analysis due to the volatility of the compound. researchgate.netmdpi.com

Chiral chromatography separates enantiomers by utilizing a chiral stationary phase (CSP). mdpi.comsigmaaldrich.com These phases are themselves enantiomerically pure and create a chiral environment within the column. Enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes with varying stabilities. uni-muenchen.de This difference in interaction energy leads to different retention times, allowing for their separation. For ketones and alcohols, cyclodextrin-based CSPs are widely used and highly effective. chromatographyonline.comresearchgate.net Derivatized β- and γ-cyclodextrins, for example, can offer unique selectivities for resolving various chiral compounds, including ketones. chromatographyonline.comgcms.cz

The general procedure for assessing the enantiomeric purity of this compound via chiral GC-MS would involve the following steps:

Sample Introduction : A solution of the compound is injected into the GC. Headspace solid-phase microextraction (HS-SPME) is an effective technique for extracting and concentrating volatile analytes like this from complex matrices, such as wine, prior to GC analysis. researchgate.netmdpi.com

Chiral Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column coated with a suitable CSP. The GC oven temperature is programmed to increase gradually, which ensures optimal separation and peak shape. The differing affinities of the (R)- and (S)-enantiomers for the CSP cause them to elute from the column at different times.

Mass Spectrometric Detection : As each enantiomer exits the column, it enters the mass spectrometer. The MS ionizes the molecules (e.g., via electron impact or chemical ionization) and separates the resulting ions based on their mass-to-charge ratio. uni-muenchen.de The detector records the intensity of each ion, generating a mass spectrum that serves as a molecular fingerprint, confirming the identity of the compound. The total ion chromatogram (TIC) will show two distinct peaks at different retention times, corresponding to the two enantiomers.

Quantification : The enantiomeric purity (or enantiomeric excess, ee) is determined by integrating the area under each of the two peaks in the chromatogram. For a racemic mixture, the peak areas will be equal (a 1:1 ratio). An excess of one enantiomer will result in a correspondingly larger peak area.

This combination of chiral GC for separation and MS for positive identification and detection provides a robust and highly sensitive method for the definitive assessment of the enantiomeric composition of this compound. uni-muenchen.de

Molecular Mechanisms and Biological Interactions of 3 Hydroxy 3 Methyl 2,4 Nonanedione in Vitro Studies

Investigation of Molecular Targets and Biochemical Pathways

In vitro investigations suggest that the biological activities of 3-Hydroxy-3-methyl-2,4-nonanedione may stem from its interactions with various molecular targets and its influence on specific biochemical pathways. The presence of both hydroxyl and ketone functional groups in its structure is key to its reactivity and potential biological effects. These groups enable the molecule to participate in hydrogen bonding, a fundamental interaction in biological systems, which could facilitate its binding to macromolecules such as proteins and enzymes.

While the precise molecular targets are still under active investigation, the structure of this compound points towards potential interactions with pathways related to oxidative stress. Its capacity to engage in oxidation-reduction reactions further supports the hypothesis that it may influence biochemical cascades where such reactions are central.

Modulation of Enzyme Activity in In Vitro Systems

The potential for this compound to modulate enzyme activity is a significant area of interest. Its chemical structure suggests that it could act as a modulator for enzymes involved in critical metabolic and signaling pathways.

Interactions with Oxidation-Reduction Enzymes

The structure of this compound, featuring a hydroxyl group, makes it a candidate for interacting with oxidation-reduction enzymes. Such enzymes catalyze the transfer of electrons, and molecules that can be oxidized or reduced can potentially influence their activity. While direct enzymatic assays detailing the specific interactions of this compound with specific oxidoreductases are not extensively documented in publicly available literature, its antioxidant properties, which have been explored in various models, suggest a capacity to engage with the cellular redox system. This interaction is crucial for mitigating oxidative stress, a process heavily mediated by oxidation-reduction enzymes.

Receptor Binding Studies

Currently, there is a notable absence of specific receptor binding studies for this compound in the available scientific literature. While its molecular structure allows for potential interactions with various biological molecules, dedicated assays to identify and characterize its binding affinity to specific cellular receptors have not been reported.

Cellular Process Modulation in Model Systems

In vitro studies on model systems have begun to explore how this compound might modulate cellular processes. Research indicates potential antimicrobial activity, with one study demonstrating inhibition of the growth of certain bacteria in vitro. This suggests an influence on fundamental cellular processes necessary for microbial survival. Furthermore, its antioxidant capabilities, as observed in various models, point towards a role in protecting cells from damage induced by oxidative stress. This is a critical cellular process implicated in a wide range of physiological and pathological conditions.

Interaction with Transient Receptor Potential Channel 8 (TRPM8)

Based on the available scientific literature, there is no direct evidence to suggest an interaction between this compound and the Transient Receptor Potential Channel 8 (TRPM8).

Agonistic Effects on TRPM8 Activity in Cellular Assays

Consistent with the lack of evidence for direct interaction, there are no published cellular assay data demonstrating agonistic effects of this compound on TRPM8 activity. While TRPM8 is known to be activated by various cooling compounds, there is currently no research to indicate that this particular hydroxy diketone functions as a TRPM8 agonist. nih.gov

Research on this compound and Cooling Sensation Modulation Inconclusive

Initial investigations into the potential of this compound to modulate cooling sensations have not yielded significant findings. A thorough review of existing scientific literature reveals a current absence of in vitro studies detailing the molecular mechanisms and biological interactions of this compound in relation to cooling receptors.

While the field of sensory science actively explores compounds that interact with the body's thermosensors, research has not yet extended to the specific effects of this compound on this biological pathway. The primary body of research concerning this compound has been within the realm of food chemistry.

Current Understanding of this compound

Scientific studies have predominantly identified this compound in the context of food and beverage analysis. It has been characterized as a compound contributing to the aroma profile and, in some cases, the development of off-flavors in products such as wine and soybean oil. These studies have focused on its chemical formation and its impact on the sensory qualities of these products, rather than any physiological cooling effects.

At present, there is no published research that directly investigates the interaction of this compound with key cooling receptors, such as the Transient Receptor Potential Melastatin 8 (TRPM8) channel. Consequently, there is no data available to construct a mechanistic understanding of how this compound might influence the perception of cold.

Further research would be necessary to determine if this compound possesses any activity as a cooling agent and to elucidate the potential molecular pathways involved.

Structure Activity Relationship Sar Studies of 3 Hydroxy 3 Methyl 2,4 Nonanedione

Correlating Functional Group Contributions to Reactivity and Biological Activity

The reactivity and potential biological activity of 3-Hydroxy-3-methyl-2,4-nonanedione are intrinsically linked to its constituent functional groups: a tertiary hydroxyl group and a β-diketone system. The β-diketone moiety is known to exist in a tautomeric equilibrium between the diketo form and the enol form. This equilibrium is a critical determinant of the molecule's chemical behavior. mdpi.comresearchgate.net

The presence of the hydroxyl and ketone groups makes the molecule susceptible to various chemical transformations:

Oxidation: The tertiary hydroxyl group can be oxidized, potentially leading to the formation of a triketone, 3-methyl-2,4,5-nonanetrione.

Reduction: The ketone carbonyls can be reduced to secondary alcohols, yielding a diol.

Substitution: The hydroxyl group can be substituted through nucleophilic substitution reactions.

Keto-Enol Tautomerism: The β-diketone structure allows for keto-enol tautomerism, which influences the molecule's polarity, acidity, and ability to act as a nucleophile. mdpi.comresearchgate.net The enol form is stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding. mdpi.com

These functional groups are also key to the molecule's potential biological activity. The hydroxyl and ketone groups can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules such as enzymes and receptors. This suggests that this compound could potentially modulate the activity of certain enzymes, although specific targets are yet to be fully elucidated. Its structural similarity to other biologically active β-diketones suggests it may exhibit properties such as antimicrobial or antioxidant effects.

Table 1: Functional Groups and Their Potential Reactivity in this compound

| Functional Group | Potential Reactions | Implications for Biological Activity |

| Tertiary Hydroxyl (-OH) | Oxidation, Substitution, Esterification | Hydrogen bond donor, potential interaction with active sites of enzymes. |

| β-Diketone | Keto-Enol Tautomerism, Reduction, Enolate Formation | Hydrogen bond acceptor, chelation of metal ions, nucleophilic character in enol/enolate form. |

Impact of Stereochemistry on Biological and Sensory Activity

This compound possesses a single stereocenter at the C3 position, meaning it can exist as two enantiomers: (R)-3-Hydroxy-3-methyl-2,4-nonanedione and (S)-3-Hydroxy-3-methyl-2,4-nonanedione. The commercially available form is typically a racemic mixture. nih.govncats.io

While specific studies on the stereoisomers of this compound are not extensively documented, it is a well-established principle in flavor and fragrance chemistry that stereochemistry plays a pivotal role in determining biological and sensory activity. Chiral molecules often interact differently with chiral biological receptors, such as taste and olfactory receptors. This can lead to significant differences in the perceived taste and aroma of the individual enantiomers.

For example, the two enantiomers of carvone (B1668592) are perceived as caraway and spearmint, respectively. Similarly, the different stereoisomers of many flavor compounds exhibit varying sensory thresholds and qualitative differences in their flavor profiles. It is therefore highly probable that the (R) and (S) enantiomers of this compound also possess distinct sensory characteristics. The reported "rubbery, earthy, and plastic-like" odor of the racemic mixture could be attributed to one enantiomer, while the other might have a different, or even no, distinct odor. nih.gov

Structure-Taste Relationship Investigations in Model Systems

The relationship between the chemical structure of a molecule and its perceived taste is a complex field of study. For a compound like this compound, its taste profile is likely influenced by several structural features. The presence of polar functional groups like the hydroxyl and ketone moieties suggests it could contribute to sensations such as bitterness or potentially sweetness, depending on their spatial arrangement and interaction with taste receptors. iupac.org

Studies on related dipeptide esters have shown that molecular size and the shape of side chains are critical for sweetness. nih.gov While not a dipeptide, the principle of a specific three-dimensional structure being necessary for interaction with a sweet taste receptor (the "glycophore" model) is a general one. iupac.org It is plausible that this compound could interact with taste receptors, and its specific taste profile would be dependent on its ability to fit into the binding pocket of a particular receptor.

The investigation of structure-taste relationships often involves sensory panel evaluations of a series of structurally related compounds to identify the key molecular features responsible for a particular taste. Such studies on analogs of this compound, where the alkyl chain length or the substitution at the C3 position is varied, would be necessary to elucidate the precise structure-taste relationship.

Computational Chemistry Approaches for SAR Prediction

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict and understand the structure-activity relationships of molecules like this compound.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic properties and reactivity of this compound. nih.govrsc.org These methods can be used to:

Determine the relative stability of the keto and enol tautomers: By calculating the energies of both forms, it is possible to predict which tautomer will predominate under different conditions. mdpi.comresearchgate.net

Calculate molecular properties: Properties such as the electrostatic potential surface, dipole moment, and frontier molecular orbitals (HOMO and LUMO) can be calculated to understand the molecule's polarity and sites of reactivity.

Model reaction pathways: Quantum chemical calculations can be used to model the transition states and activation energies of potential reactions, providing insight into the molecule's chemical stability and degradation pathways. nih.gov

Table 2: Potential Applications of Quantum Chemical Calculations for this compound

| Calculation Type | Information Gained | Relevance to SAR |

| Tautomer Energy Calculation | Relative stability of keto and enol forms. | Understanding the dominant species available for receptor binding. |

| Electrostatic Potential Mapping | Identification of electron-rich and electron-poor regions. | Predicting sites of non-covalent interactions with biological targets. |

| Frontier Orbital Analysis (HOMO/LUMO) | Prediction of reactivity towards electrophiles and nucleophiles. | Understanding potential metabolic pathways and chemical degradation. |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein, such as a taste or olfactory receptor. researchgate.net By docking the (R) and (S) enantiomers of this compound into the active sites of known taste and odorant receptors, it may be possible to:

Predict binding affinity: The calculated binding energy can provide an estimate of how strongly the molecule interacts with the receptor, which can be correlated with sensory thresholds.

Identify key interactions: Docking studies can reveal the specific amino acid residues involved in binding, highlighting the important hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex.

Explain stereochemical specificity: By comparing the docking poses and binding energies of the two enantiomers, it may be possible to rationalize why they might have different sensory properties.

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-receptor complex over time and to observe any conformational changes that may occur upon binding. These simulations provide a more dynamic picture of the interaction and can further refine the understanding of the structure-activity relationship.

Research Applications of 3 Hydroxy 3 Methyl 2,4 Nonanedione in Specialized Fields

Role in Flavor Chemistry and Aroma Perception Research

3-Hydroxy-3-methyl-2,4-nonanedione is a significant compound in the study of flavor and aroma. Its presence and concentration can dramatically influence the taste and smell of various products.

Contribution to Green Tea Flavor Profile and Mouthfeel Enhancement

This hydroxy diketone is a key flavor compound found in green tea, where it imparts a desirable sweet and creamy aroma. acs.org Research has shown that the addition of this compound to tea brews enhances their characteristic mouthfeel. researchgate.netnih.gov It is a product of the degradation of furan (B31954) fatty acids, a process that occurs during tea processing. nih.gov The compound was identified in studies of exquisite green tea varieties, including Kiyosawa tea from Japan and Long Jing tea from China. acs.orgnih.gov

Influence on Aroma Development and Off-Flavor Formation in Aged Wines

In the context of wine, this compound is associated with the aging process. It is considered a good marker for oxidation in certain types of wine. researchgate.net The compound is derived from the degradation of furan fatty acids, a process also observed in aged wines. Its precursor, 3-methyl-2,4-nonanedione (MND), can contribute to the premature evolution of aroma in red wine, leading to a loss of fresh fruit notes and the development of dried fruit flavors. researchgate.net The formation of this compound is linked to the photo-oxidation of MND, which can occur in grapes during ripening. researchgate.net

Impact on Odor Reversion in Edible Oils (e.g., Soybean Oil)

Research has identified this compound as a contributor to odor reversion in light-exposed soybean oil. researchgate.netacs.orgnih.gov Odor reversion is the development of undesirable off-odors in refined oils. This compound is formed from the photooxidative degradation of 3-methyl-2,4-nonanedione (MND), which itself is generated from furan fatty acids present in the oil. acs.orgnih.gov While MND is involved in the process, this compound has been specifically identified as one of the compounds responsible for the "rubbery, earthy, and plastic-like" off-odor. researchgate.net

Application as a Building Block in Complex Organic Synthesis

The chemical structure of this compound makes it a useful starting material for creating more complex molecules.

Precursor in Natural Product Synthesis Research

As a β-hydroxy ketone, this compound serves as a valuable building block in the synthesis of complex organic molecules and natural products. evitachem.com Its functional groups, a hydroxyl group and two ketone groups, allow for a variety of chemical reactions, including oxidation and reduction, making it a versatile precursor in synthetic chemistry. evitachem.com

Exploratory Studies in Chemical Biology for Therapeutic Compound Development (mechanistic focus)

Preliminary research suggests that this compound may have potential applications in the development of therapeutic compounds.

The mechanism of action of this compound is thought to involve its interaction with biological molecules through hydrogen bonding and other interactions facilitated by its hydroxyl and ketone groups. evitachem.com These interactions could potentially modulate the activity of enzymes and the binding of receptors. evitachem.com While the precise molecular targets are still under investigation, its structure suggests possible interactions with enzymes involved in oxidation-reduction pathways. Ongoing studies are exploring its potential antimicrobial and antioxidant properties, which could have implications for the development of new drugs. evitachem.com

Future Research Directions and Unexplored Avenues for 3 Hydroxy 3 Methyl 2,4 Nonanedione

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic methodologies for 3-Hydroxy-3-methyl-2,4-nonanedione and related β-hydroxy-β-diketones often rely on conventional approaches that may not align with the principles of green chemistry. Future research should prioritize the development of more efficient, sustainable, and economically viable synthetic strategies.

Key areas for investigation include:

Biocatalytic Synthesis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. An enzymatic approach has been successfully employed for the synthesis of the optically pure (3R)- and (3S)-enantiomers of 3-hydroxy-3-methylnonane-2,4-dione. Future work could expand on this by exploring a wider range of enzymes, such as lipases and aldolases, for the stereoselective synthesis of this compound. This would not only provide access to enantiomerically pure forms of the compound for biological testing but also contribute to more environmentally friendly production methods.

Flow Chemistry and Microwave-Assisted Synthesis: Continuous flow chemistry and microwave-assisted organic synthesis (MAOS) are powerful technologies for accelerating reaction rates, improving yields, and enhancing safety. The application of these techniques to the synthesis of β-hydroxy-β-diketones could lead to highly efficient and scalable production processes. Investigating the aldol (B89426) condensation and subsequent reduction steps in a continuous flow reactor or under microwave irradiation could significantly reduce reaction times and energy consumption compared to traditional batch methods.

Catalytic Routes: The development of novel catalytic systems for the synthesis of β-hydroxy ketones is an active area of research. Future studies could focus on designing and screening new catalysts, including organocatalysts and metal complexes, for the direct and selective hydroxylation of 3-methyl-2,4-nonanedione or the aldol reaction leading to the target compound. The goal would be to identify catalysts that offer high turnover numbers, excellent selectivity, and operate under mild, environmentally benign conditions.

| Synthesis Approach | Potential Advantages | Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. | Screening for novel enzymes, optimization of reaction conditions, immobilization of biocatalysts. |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, higher yields. | Reactor design, optimization of flow parameters, integration with in-line analysis. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Solvent and catalyst screening, optimization of microwave parameters. |

| Novel Catalysis | High efficiency, selectivity, and sustainability. | Development of new organocatalysts and metal complexes, mechanistic studies. |

Comprehensive Elucidation of Additional Biological Targets and Signal Transduction Pathways

The biological activities of this compound are virtually unknown. Given the known biological roles of other β-diketone-containing molecules, a comprehensive investigation into its potential biological targets and mechanisms of action is a critical area for future research.

Unexplored avenues include:

Enzyme Inhibition: Many natural and synthetic compounds containing the β-diketone moiety are known to be enzyme inhibitors. Future research should screen this compound against a panel of enzymes, particularly those involved in inflammatory pathways (e.g., cyclooxygenases), metabolic disorders, and microbial pathogenesis.

Modulation of Ion Channels and G-Protein Coupled Receptors (GPCRs): Ion channels and GPCRs are crucial drug targets. The structural features of this compound, including its hydroxyl and ketone groups, suggest the potential for interaction with these membrane proteins. Electrophysiological and cell-based assays could be employed to investigate its effects on various ion channels and GPCRs, potentially uncovering novel therapeutic leads.

Quorum Sensing Inhibition: Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. The disruption of quorum sensing is a promising anti-infective strategy. Given that some β-diketones have been shown to interfere with quorum sensing pathways, it would be valuable to investigate whether this compound can act as a quorum sensing inhibitor in pathogenic bacteria.

Interaction with Biological Membranes: The lipophilicity of the nonane (B91170) chain suggests that this compound may interact with biological membranes. Studies using model membrane systems could elucidate the nature and extent of these interactions, which could in turn influence the activity of membrane-bound proteins.

Advanced Computational Studies on Molecular Interactions and Dynamics

Computational chemistry offers powerful tools to predict and understand the behavior of molecules at the atomic level. For a compound with limited experimental data like this compound, in silico studies can provide valuable insights and guide future experimental work.

Future computational research should focus on:

Molecular Docking Studies: Once potential biological targets are identified through screening, molecular docking simulations can be used to predict the binding mode and affinity of this compound to the active site of these proteins. This can provide a structural basis for its potential biological activity and guide the design of more potent analogs.

Quantum Chemical Calculations (DFT): Density Functional Theory (DFT) calculations can be employed to determine the electronic properties, reactivity, and spectroscopic signatures of the molecule. This information is crucial for understanding its chemical behavior and for interpreting experimental data.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between this compound and its potential biological targets or its behavior in different solvent environments, including biological membranes. These simulations can reveal key intermolecular interactions and conformational changes that are not apparent from static models.

| Computational Method | Research Application | Expected Insights |

| Molecular Docking | Prediction of binding to biological targets. | Binding affinity, binding pose, key interactions. |

| DFT Calculations | Determination of electronic structure and reactivity. | Molecular orbital energies, charge distribution, reaction mechanisms. |

| MD Simulations | Study of dynamic behavior and interactions. | Conformational changes, stability of complexes, membrane interactions. |

Exploration of Novel Research Applications Beyond Current Scope

The known applications of this compound are currently limited to its role as a flavor and aroma compound. Future research should explore its potential in a wider range of scientific and technological fields.

Potential novel applications to be investigated include:

Precursor for Heterocyclic Synthesis: The β-hydroxy-β-diketone functionality is a versatile scaffold for the synthesis of various heterocyclic compounds. For example, it could serve as a precursor for the synthesis of substituted pyrazoles, which are known to have a wide range of biological activities.

Metal Chelation and Sensor Technology: The β-diketone moiety is a well-known chelating agent for various metal ions. The presence of an additional hydroxyl group in this compound could modify its chelation properties. Research could explore its potential as a selective metal chelator for applications in environmental remediation, catalysis, or the development of chemical sensors.

Corrosion Inhibition: Some organic molecules containing heteroatoms and π-electrons can act as effective corrosion inhibitors. The structure of this compound suggests it may have the potential to adsorb onto metal surfaces and protect them from corrosion.

Polymer Chemistry: The hydroxyl group of this compound could be utilized as a site for polymerization or for grafting onto existing polymer chains. This could lead to the development of new biodegradable polymers or functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting 3-Hydroxy-3-methyl-2,4-nonanedione in complex matrices (e.g., biological fluids or environmental samples)?

- Methodology : Use gold-based electrochemical sensors (e.g., thin-film gold arrays) for high sensitivity in aqueous systems, coupled with surface functionalization agents like 11-mercaptoundecanoic acid (MUA) to enhance specificity . Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) is effective for volatile fraction analysis, especially in wine or food matrices, as demonstrated for structurally related ketones . Validate methods using synthetic standards and spike-recovery experiments in representative matrices.

Q. What synthetic routes are validated for laboratory-scale preparation of this compound?

- Methodology : Oxidative pathways involving β-diketone precursors (e.g., 3-methyl-2,4-nonanedione) under controlled hydroxylation conditions (e.g., Fenton-like reagents or enzymatic oxidation) yield the target compound. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using reverse-phase HPLC with UV detection at 220–260 nm . Optimize reaction parameters (pH, temperature) to minimize side products like α,β-unsaturated ketones.

Q. How is the structural configuration of this compound confirmed spectroscopically?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to assign hydroxyl and carbonyl groups, with infrared (IR) spectroscopy for characteristic O–H (3200–3600 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₀H₁₆O₃), while X-ray crystallography resolves stereochemistry in crystalline forms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data for this compound under varying environmental conditions?

- Methodology : Conduct accelerated stability studies under controlled humidity, temperature, and UV exposure. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify degradation products (e.g., decarboxylated or dehydrated derivatives). Compare degradation kinetics in bulk vs. surface-adsorbed states using microspectroscopic imaging (e.g., AFM-IR) to assess interfacial reactivity . Statistical modeling (e.g., Arrhenius plots) predicts long-term stability.

Q. What experimental strategies determine the stereochemical purity of this compound, given its racemization potential?

- Methodology : Employ chiral stationary-phase chromatography (e.g., Chiralpak IG-U) with polar organic mobile phases to separate enantiomers. Circular dichroism (CD) spectroscopy monitors racemization rates in solution. For kinetic resolution, use enantioselective enzymes (e.g., lipases) in hydrolysis reactions and track enantiomeric excess (ee) via NMR with chiral shift reagents .

Q. What mechanistic insights explain the formation of this compound in oxidative degradation of related ketones?

- Methodology : Isotopic labeling (e.g., ¹⁸O₂ or D₂O) traces oxygen incorporation during oxidation. Electron paramagnetic resonance (EPR) identifies radical intermediates in Fenton-driven pathways. Computational chemistry (DFT) models reaction pathways, while in situ Raman spectroscopy monitors real-time bond rearrangements . Compare pathways in homogeneous vs. heterogeneous systems (e.g., metal oxide catalysts).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.